3-ethyl-4-methyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one
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Overview
Description
3-ethyl-4-methyl-6,7,8,9-tetrahydro-2H-1benzofuro[3,2-g]chromen-2-one is a mouthful, but its structure reveals fascinating features. Let’s break it down:
- Chemical Formula : C₁₆H₁₄O₃
- Systematic Name : 3-ethyl-4-methyl-6,7,8,9-tetrahydro-2H-1benzofuro[3,2-g]chromen-2-one
This compound belongs to the class of chromenes and furochromenes. Its unique fused-ring system combines a benzofuran and a chromene moiety. The presence of the ethyl and methyl substituents adds further complexity.
Preparation Methods
Synthetic Routes::
- Fischer Indole Synthesis :
- Starting from cyclohexanone and phenylhydrazine hydrochloride, methanesulfonic acid (MsOH) catalyzes the formation of the tricyclic indole intermediate.
- Further steps lead to the desired compound .
Industrial Production:: Unfortunately, detailed industrial production methods for this specific compound are scarce. Researchers often synthesize it in the lab for targeted studies.
Chemical Reactions Analysis
Reactivity::
- Oxidation : Undergoes oxidation reactions.
- Reduction : Can be reduced.
- Substitution : Reacts with nucleophiles or electrophiles.
- Oxidation : Oxidizing agents like potassium permanganate (KMnO₄).
- Reduction : Reducing agents such as sodium borohydride (NaBH₄).
- Substitution : Various nucleophiles or electrophiles.
Major Products:: The specific products depend on reaction conditions. For example, oxidation may yield hydroxylated derivatives, while reduction could lead to saturated analogs.
Scientific Research Applications
Chemistry::
- Building Block : Used in the synthesis of more complex molecules.
- Fluorescent Probes : Its chromene core makes it useful for fluorescence studies.
- Antioxidant Properties : Investigated for potential health benefits.
- Anti-inflammatory Activity : May modulate inflammatory pathways.
- Pharmaceuticals : Serves as a scaffold for drug development.
- Agrochemicals : Potential use in crop protection.
Mechanism of Action
The exact mechanism remains an active area of research. its antioxidant and anti-inflammatory properties suggest interactions with cellular pathways related to oxidative stress and inflammation.
Comparison with Similar Compounds
While 3-ethyl-4-methyl-6,7,8,9-tetrahydro-2H-1benzofuro[3,2-g]chromen-2-one stands out due to its unique fused-ring system, similar compounds include:
- 3,4-Dimethyl-6,7,8,9-tetrahydro-2H-(1)benzofuro(3,2-g)chromen-2-one (R767050)
- 11-methyl-4-phenyl-6,7,8,9-tetrahydro-2H-(1)benzofuro(3,2-g)chromen-2-one (R569445)
- 7-methyl-9,10,11,12-tetrahydro-5H-benzo©(1)benzofuro(3,2-g)chromen-5-one (R565903)
These compounds share structural motifs but exhibit distinct properties.
Properties
Molecular Formula |
C18H18O3 |
---|---|
Molecular Weight |
282.3 g/mol |
IUPAC Name |
3-ethyl-4-methyl-6,7,8,9-tetrahydro-[1]benzofuro[3,2-g]chromen-2-one |
InChI |
InChI=1S/C18H18O3/c1-3-11-10(2)13-8-14-12-6-4-5-7-15(12)20-17(14)9-16(13)21-18(11)19/h8-9H,3-7H2,1-2H3 |
InChI Key |
KPECXHAWUBKYAT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C2=CC3=C(C=C2OC1=O)OC4=C3CCCC4)C |
Origin of Product |
United States |
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